molecular formula C17H15NO3S B4202618 3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one

3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one

Cat. No.: B4202618
M. Wt: 313.4 g/mol
InChI Key: HSPDTGFYKLIAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a unique structure with a hydroxy group, a methylthio phenyl group, and an indole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-3-[2-(4-methylsulfanylphenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-22-12-8-6-11(7-9-12)15(19)10-17(21)13-4-2-3-5-14(13)18-16(17)20/h2-9,21H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPDTGFYKLIAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one
Reactant of Route 4
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one
Reactant of Route 6
3-Hydroxy-3-[2-(4-methylthiophenyl)-2-oxoethyl]indolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.